

# An In-depth Technical Guide to the Function of PBRM1 Bromodomain 2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pbrm1-BD2-IN-5*

Cat. No.: *B10861937*

[Get Quote](#)

## Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex, a key member of the mammalian SWI/SNF family.<sup>[1][2]</sup> These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression and a host of other DNA-templated processes.<sup>[2][3]</sup> PBRM1 is unique among human proteins as it contains six tandem bromodomains (BDs), which are structural motifs that recognize and bind to acetylated lysine residues on histone tails and other proteins.<sup>[4][5][6]</sup> This function positions PBRM1 as a crucial targeting subunit, guiding the PBAF complex to specific genomic loci.<sup>[1][5]</sup>

The PBRM1 gene is one of the most frequently mutated genes in human cancer, with a particularly high incidence of inactivating mutations (around 40-50%) in clear cell renal cell carcinoma (ccRCC), making it the second most mutated gene in this cancer type after VHL.<sup>[1][3][7]</sup> While many mutations lead to a loss of the entire protein, a significant number are missense mutations that cluster within the bromodomains, particularly Bromodomain 2 (BD2) and Bromodomain 4 (BD4).<sup>[1][5]</sup> This highlights the critical and non-redundant roles of these individual domains in PBRM1's tumor suppressor function.<sup>[1][5]</sup> This guide focuses specifically on the molecular function of PBRM1 Bromodomain 2, its role in disease, and the experimental approaches used to study it.

## Core Function of PBRM1 Bromodomain 2

PBRM1 BD2 is a pivotal domain for tethering the PBAF complex to chromatin through its role as a "reader" of epigenetic marks. Its function is multifaceted, involving direct interaction with both histone modifications and nucleic acids.

## Recognition of Acetylated Histones

The canonical function of a bromodomain is to bind acetylated lysine residues, and PBRM1 BD2 is a key mediator of this activity for the PBAF complex.[\[1\]](#)[\[4\]](#)

- **Binding Specificity:** Extensive research has demonstrated that PBRM1 BD2, along with BD4, is a primary mediator of binding to acetylated histone peptides.[\[5\]](#)[\[8\]](#) Specifically, full-length PBRM1 shows a strong and specific affinity for histone H3 acetylated at lysine 14 (H3K14ac).[\[6\]](#)[\[9\]](#) While individual bromodomains bind this mark weakly, a collaborative effort among BD2, BD4, and BD5 is required to achieve high-affinity binding, which is critical for tethering PBRM1 to chromatin.[\[6\]](#)[\[9\]](#)[\[10\]](#) Tumor-derived point mutations in BD2 alone are sufficient to lower this affinity, disrupt promoter binding, and abolish PBRM1's tumor suppressor functions.[\[6\]](#)[\[9\]](#)
- **Role in Chromatin Remodeling:** By anchoring the PBAF complex to nucleosomes bearing the H3K14ac mark, BD2 plays a direct role in targeting the complex's ATP-dependent remodeling activity. This targeted remodeling is essential for regulating the expression of genes involved in critical cellular processes, including cell cycle control and proliferation.[\[5\]](#) [\[7\]](#) Disruption of this interaction through BD2 mutation can lead to improper gene regulation and contribute to tumorigenesis.[\[5\]](#)

## Novel Dual Binding to RNA

Recent studies have uncovered a novel function for PBRM1 BD2: the ability to bind nucleic acids.[\[3\]](#)[\[11\]](#)

- **Selective Association with dsRNA:** PBRM1 BD2 has been shown to selectively associate with double-stranded RNA (dsRNA) elements.[\[3\]](#)[\[11\]](#)[\[12\]](#) This interaction appears to be a conserved feature among a subset of bromodomains, suggesting a more complex regulatory role than previously understood.[\[3\]](#)
- **Enhancement of Chromatin Association:** The binding of BD2 to dsRNA enhances its association with H3K14ac peptides.[\[3\]](#)[\[12\]](#) This suggests a cooperative mechanism where

RNA molecules may act as scaffolds or guides, further stabilizing the interaction between the PBAF complex and specific chromatin regions. Disrupting the RNA-binding pocket of BD2 compromises the overall chromatin binding of PBRM1 and impairs its cellular growth-suppressive functions.[3][11]

The following diagram illustrates the central role of PBRM1 and its BD2 within the PBAF complex, highlighting its function in targeting acetylated chromatin.



[Click to download full resolution via product page](#)

PBRM1 BD2 targets the PBAF complex to acetylated nucleosomes.

## Quantitative Data: PBRM1 BD2 Inhibitor Interactions

The critical role of PBRM1 BD2 in cancer has made it an attractive target for therapeutic development. Several small molecule inhibitors have been developed and characterized, providing quantitative insights into their binding affinity and inhibitory potential.

| Compound/<br>Inhibitor   | Assay Type | Target<br>Domain(s) | Kd (μM) | IC50 (μM) | Reference |
|--------------------------|------------|---------------------|---------|-----------|-----------|
| Compound 5               | ITC        | PBRM1-BD2           | 18.4    | -         | [4]       |
| NMR                      | PBRM1-BD2  | 45.3                | -       | [4]       |           |
| AlphaScreen              | PBRM1-BD2  | -                   | 4.2     | [4]       |           |
| PBRM1-BD2-               |            |                     |         |           |           |
| IN-2<br>(Compound<br>11) | ITC        | PBRM1-BD2           | 9.3     | -         | [4][13]   |
| ITC                      | PBRM1-BD5  | 10.1                | -       | [13]      |           |
| ITC                      | SMARCA2B   | 18.4                | -       | [13]      |           |
| ITC                      | SMARCA4    | 69                  | -       | [13]      |           |
| AlphaScreen              | PBRM1-BD2  | -                   | 1.0     | [4][13]   |           |
| PBRM1-BD2-               |            |                     |         |           |           |
| IN-5<br>(Compound<br>16) | ITC        | PBRM1-BD2           | 1.5     | -         | [14]      |
| ITC                      | PBRM1-BD5  | 3.9                 | -       | [14]      |           |
| AlphaScreen              | PBRM1-BD2  | -                   | 0.26    | [14]      |           |

ITC: Isothermal Titration Calorimetry; NMR: Nuclear Magnetic Resonance; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay.

## Role in Disease and as a Therapeutic Target

Mutations in PBRM1 are a defining feature of ccRCC and are also found in other cancers.[7] [15] While often acting as a tumor suppressor, context matters, and in some cancers like prostate cancer, PBRM1 can function as a tumor promoter.[4][16]

- In Clear Cell Renal Cell Carcinoma (ccRCC): Loss-of-function mutations in PBRM1 are early driver events in ccRCC.[17] Missense mutations that specifically disrupt the acetyl-lysine

binding pocket of BD2 or BD4 abrogate the tumor suppressor function of PBRM1, leading to increased cell proliferation.[5][18] Loss of PBRM1 function is also associated with changes in the tumor microenvironment and may predict response to immune checkpoint inhibitors.[4][19]

- As a Therapeutic Target: The discovery of selective inhibitors for PBRM1 bromodomains has opened new therapeutic avenues.[4] Targeting PBRM1 BD2 is a promising strategy, particularly in cancers where PBRM1 acts as a tumor promoter.[4][16] For instance, selective PBRM1 BD2 inhibitors have been shown to inhibit the growth of PBRM1-dependent prostate cancer cell lines.[4][16]

The dual-binding capability of PBRM1 BD2 represents a key functional aspect, integrating signals from both histone acetylation and the presence of dsRNA to finely tune chromatin association.



[Click to download full resolution via product page](#)

Dual-binding mechanism of PBRM1 BD2 to H3K14ac and dsRNA.

## Experimental Protocols for Characterizing PBRM1 BD2

A variety of biophysical, biochemical, and cell-based assays are employed to investigate the function of PBRM1 BD2 and to screen for inhibitors.

### Isothermal Titration Calorimetry (ITC)

- Purpose: To quantitatively measure the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and thermodynamic parameters ( $\Delta H$ ,  $\Delta S$ ) of the interaction between PBRM1 BD2 and a ligand (e.g., histone peptide or small molecule inhibitor).
- Methodology:
  - A solution of the purified PBRM1 BD2 protein is placed in the sample cell of the calorimeter.
  - The binding partner (ligand) is loaded into an injection syringe at a higher concentration.
  - The ligand is titrated into the protein solution in a series of small, precise injections.
  - The heat released or absorbed upon binding is measured after each injection.
  - The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant ( $K_d$ ).<sup>[4]</sup>

### NMR-Based Fragment Screening

- Purpose: To identify small molecule fragments that bind to PBRM1 BD2, providing starting points for inhibitor development.
- Methodology:
  - A highly purified, isotopically labeled ( $^{15}\text{N}$ ) sample of PBRM1 BD2 is prepared.

- A 2D  $^1\text{H}$ - $^{15}\text{N}$  HSQC (Heteronuclear Single Quantum Coherence) spectrum of the protein alone is acquired. This spectrum serves as a "fingerprint," with each peak corresponding to a specific amide group in the protein's backbone.
- A library of small molecule fragments is screened by adding individual fragments or mixtures to the protein sample.
- A new  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum is acquired for each condition.
- Binding events are detected by observing chemical shift perturbations (CSPs), where peaks corresponding to amino acid residues in or near the binding site shift their position. [4][16]
- The magnitude of the shifts can be used to map the binding site onto the protein's structure and to estimate the binding affinity ( $K_d$ ).[4]

## Electrophoretic Mobility Shift Assay (EMSA)

- Purpose: To qualitatively or semi-quantitatively assess the binding of PBRM1 BD2 to nucleic acid substrates (DNA or RNA).
- Methodology:
  - A labeled nucleic acid probe (e.g., a short dsRNA oligonucleotide labeled with a radioactive isotope or fluorescent dye) is prepared.
  - Increasing concentrations of purified PBRM1 BD2 protein are incubated with a fixed amount of the labeled probe to allow binding to occur.
  - The resulting protein-nucleic acid mixtures are resolved on a non-denaturing polyacrylamide or agarose gel.
  - The free probe, being smaller, migrates faster through the gel than the larger protein-probe complex.
  - The gel is visualized (e.g., by autoradiography or fluorescence imaging). A "shift" in the mobility of the labeled probe (i.e., the appearance of a slower-migrating band) indicates the formation of a protein-nucleic acid complex.[3][8]

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

- Purpose: To identify the genome-wide binding sites of PBRM1 in living cells.
- Methodology:
  - Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
  - The chromatin is extracted and sheared into small fragments by sonication or enzymatic digestion.
  - An antibody specific to PBRM1 is used to immunoprecipitate the PBRM1 protein along with its cross-linked DNA fragments.
  - The cross-links are reversed, and the associated DNA is purified.
  - The purified DNA fragments are prepared into a library and sequenced using next-generation sequencing.
  - The resulting sequence reads are aligned to a reference genome to identify regions that were enriched, revealing the genomic locations where PBRM1 was bound.[1]

The following diagram outlines a typical workflow for the discovery and validation of PBRM1 BD2 inhibitors.



[Click to download full resolution via product page](#)

Workflow for PBRM1 Bromodomain 2 inhibitor discovery.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [tandfonline.com](#) [tandfonline.com]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [academic.oup.com](#) [academic.oup.com]
- 9. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [biorxiv.org](#) [biorxiv.org]
- 13. [medchemexpress.com](#) [medchemexpress.com]
- 14. [medchemexpress.com](#) [medchemexpress.com]
- 15. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma [mdpi.com]

- 16. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Function of PBRM1 Bromodomain 2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861937#what-is-the-function-of-pbrm1-bromodomain-2]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)